molecular formula C19H18ClFN2O2 B2706002 N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide CAS No. 1049438-38-1

N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide

Cat. No.: B2706002
CAS No.: 1049438-38-1
M. Wt: 360.81
InChI Key: OGNQTLYDKMBOSG-UHFFFAOYSA-N
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Description

N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a synthetic organic compound belonging to the ethanediamide class, characterized by a chloro-substituted methylphenyl group and a fluorophenyl-cyclopropyl moiety. This specific molecular architecture suggests potential value as a key intermediate or pharmacophore in advanced chemical and pharmacological research. Researchers are exploring such compounds for their utility in medicinal chemistry, particularly in the design and development of novel therapeutic agents. Compounds with structural similarities, such as other substituted ethanediamides, are frequently investigated for their anti-inflammatory and analgesic properties in preclinical settings . The presence of both chloro and fluoro substituents on the aromatic rings may influence the compound's electronic properties and binding affinity to biological targets, making it a subject of interest in structure-activity relationship (SAR) studies. Furthermore, modifications on the cyclopropyl ring and the amide backbone are common strategies in drug discovery to optimize metabolic stability and potency. It is important to note that structurally related fentanyl compounds are strictly controlled as Schedule I substances due to their abuse potential and lack of accepted medical use, highlighting the importance of rigorous regulatory compliance in research . This product is provided for in-vitro analysis and laboratory research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c1-12-15(20)3-2-4-16(12)23-18(25)17(24)22-11-19(9-10-19)13-5-7-14(21)8-6-13/h2-8H,9-11H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNQTLYDKMBOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chloro-Substituted Phenyl Intermediate: The starting material, 3-chloro-2-methylphenylamine, is reacted with oxalyl chloride to form the corresponding oxalamide intermediate.

    Introduction of the Fluorophenyl-Substituted Cyclopropyl Group: The intermediate is then reacted with 1-(4-fluorophenyl)cyclopropylmethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound Molecular Formula Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₉H₁₇ClFN₂O₂* N/A N/A 3-Chloro-2-methylphenyl, fluorophenylcyclopropyl
27i () C₂₀H₁₈Cl₂FNO₃ 109–110 52 Cyclopropyl(4-fluorophenyl)methyl
27m () C₁₈H₁₄Cl₂FN₂O₂ 112–116 76 Cyano(4-fluorophenyl)methyl
Compound C₁₆H₁₉ClFN₃O₂ N/A N/A 4-Chloro-3-fluorophenyl, cyclopropylpyrrolidinyl

*Estimated based on structural similarity.

Table 2. Functional Group Impact on Bioactivity

Group Example Compound Effect on Properties
Fluorophenylcyclopropyl Target Compound Enhances metabolic stability
Dichlorophenoxy 27i () Increases lipophilicity
Cyano 27m () Elevates polarity
Trifluoromethyl Compounds 44–47 () Improves target affinity

Research Implications

  • Synthetic Routes : Analogues in and –7 suggest that coupling reactions (e.g., amide bond formation using carbodiimides) are viable for synthesizing the target compound .
  • Agrochemical Potential: Structural parallels with cyprofuram () justify exploring the target as a pesticide candidate.

Biological Activity

N'-(3-chloro-2-methylphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.

  • Molecular Formula : C23H23ClFN5O2
  • Molecular Weight : 455.92 g/mol
  • CAS Number : 1029724-40-0

This compound exhibits biological activity primarily through the following mechanisms:

  • Target Interaction : The compound has shown significant activity against Leishmania aethiopica and Plasmodium berghei , suggesting a role in treating leishmaniasis and malaria, respectively .
  • Molecular Docking Studies : Research indicates that the compound interacts with specific enzymes in these pathogens, inhibiting their growth through molecular docking techniques .
  • Biochemical Pathways : It affects critical biochemical pathways, leading to the inhibition of key metabolic processes in target organisms .

Antileishmanial Activity

In vitro studies have demonstrated that this compound exhibits potent antileishmanial activity. The compound's mechanism involves the disruption of the parasite's metabolic functions, resulting in cell death.

Antimalarial Activity

The compound also shows promising antimalarial properties, with studies indicating effective inhibition of Plasmodium berghei proliferation. The pharmacokinetic profile suggests favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent .

Case Studies

  • In Vitro Efficacy : A recent study assessed the efficacy of this compound against various strains of Leishmania and Plasmodium. Results indicated IC50 values in the low micromolar range, demonstrating significant potency compared to standard treatments .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has good bioavailability and a suitable half-life for therapeutic use, making it a candidate for further development in clinical settings .

Data Table

PropertyValue
Molecular Weight455.92 g/mol
CAS Number1029724-40-0
Antileishmanial IC50Low micromolar range
Antimalarial IC50Low micromolar range
BioavailabilityGood

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